molecular formula C30H21N3O2 B12746773 3,5-Dihydro-5-(1H-indol-3-ylmethylene)-3-(4-phenoxyphenyl)-2-phenyl-4H-imidazol-4-one CAS No. 127662-42-4

3,5-Dihydro-5-(1H-indol-3-ylmethylene)-3-(4-phenoxyphenyl)-2-phenyl-4H-imidazol-4-one

Cat. No.: B12746773
CAS No.: 127662-42-4
M. Wt: 455.5 g/mol
InChI Key: OSFOKNKDKSGUJN-ATJXCDBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,5-Dihydro-5-(1H-indol-3-ylmethylene)-3-(4-phenoxyphenyl)-2-phenyl-4H-imidazol-4-one” is a complex organic compound that belongs to the class of imidazolones These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-Dihydro-5-(1H-indol-3-ylmethylene)-3-(4-phenoxyphenyl)-2-phenyl-4H-imidazol-4-one” typically involves multi-step organic reactions. One possible synthetic route could involve the condensation of an indole derivative with a phenyl-substituted imidazolone precursor under acidic or basic conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

“3,5-Dihydro-5-(1H-indol-3-ylmethylene)-3-(4-phenoxyphenyl)-2-phenyl-4H-imidazol-4-one” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions could modify the functional groups, leading to new compounds with altered properties.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, could introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “3,5-Dihydro-5-(1H-indol-3-ylmethylene)-3-(4-phenoxyphenyl)-2-phenyl-4H-imidazol-4-one” would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Phenoxyphenyl)-2-phenyl-4H-imidazol-4-one: Lacks the indole moiety but shares the imidazolone core.

    5-(1H-Indol-3-ylmethylene)-2-phenyl-4H-imidazol-4-one: Similar structure but without the phenoxyphenyl group.

Uniqueness

The presence of both the indole moiety and the phenoxyphenyl group in “3,5-Dihydro-5-(1H-indol-3-ylmethylene)-3-(4-phenoxyphenyl)-2-phenyl-4H-imidazol-4-one” makes it unique compared to other compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

CAS No.

127662-42-4

Molecular Formula

C30H21N3O2

Molecular Weight

455.5 g/mol

IUPAC Name

5-[(Z)-indol-2-ylidenemethyl]-3-(4-phenoxyphenyl)-2-phenylimidazol-4-ol

InChI

InChI=1S/C30H21N3O2/c34-30-28(20-23-19-22-11-7-8-14-27(22)31-23)32-29(21-9-3-1-4-10-21)33(30)24-15-17-26(18-16-24)35-25-12-5-2-6-13-25/h1-20,34H/b23-20-

InChI Key

OSFOKNKDKSGUJN-ATJXCDBQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=C(N2C3=CC=C(C=C3)OC4=CC=CC=C4)O)/C=C\5/C=C6C=CC=CC6=N5

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2C3=CC=C(C=C3)OC4=CC=CC=C4)O)C=C5C=C6C=CC=CC6=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.